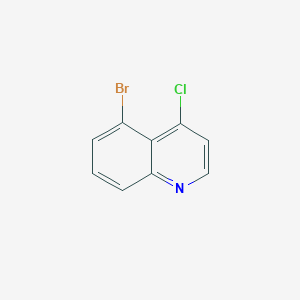

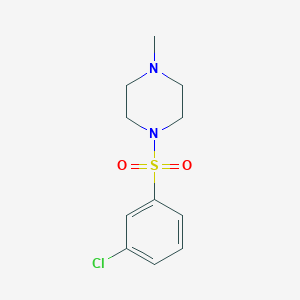

![molecular formula C14H11NO5S B2743297 [(2H-1,3-benzodioxol-5-yl)carbamoyl]methyl thiophene-2-carboxylate CAS No. 380179-93-1](/img/structure/B2743297.png)

[(2H-1,3-benzodioxol-5-yl)carbamoyl]methyl thiophene-2-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound [(2H-1,3-benzodioxol-5-yl)carbamoyl]methyl thiophene-2-carboxylate is a complex organic molecule. It contains a 1,3-benzodioxole moiety, which is a benzene derivative and a heterocyclic compound containing the methylenedioxy functional group . The compound also contains a thiophene-2-carboxylate moiety, which is a sulfur-containing heterocycle .

Molecular Structure Analysis

The molecular structure ofThis compound is complex, containing multiple functional groups. The 1,3-benzodioxole moiety is a benzene derivative and a heterocyclic compound containing the methylenedioxy functional group . The thiophene-2-carboxylate moiety is a sulfur-containing heterocycle .

Wissenschaftliche Forschungsanwendungen

Electrochromic Properties and Synthesis of Novel Copolymers

The compound has been explored in the synthesis of novel copolymers containing carbazole, demonstrating significant electrochromic properties. These copolymers were synthesized through electrochemical oxidative polymerization and coated onto an indium tin oxide (ITO) surface. The study detailed the spectroelectrochemical and electrochromic properties, including the switching ability of the copolymers, which was measured by the percent transmittance at their maximum contrast point. Structural characterizations were performed using FT-IR and X-ray Photoelectron Spectroscopy (XPS), and the morphologic properties were determined by Scanning Electron Microscopy (SEM) (Aydın & Kaya, 2013).

Applications in Polymer Solar Cells

The compound has been utilized in the design and synthesis of an alternating copolymer used as the donor material in high-efficiency polymer solar cells. This planar copolymer showcased close packing of polymer chains in the solid state, confirmed by XRD, and achieved notable photovoltaic performance metrics, including a power conversion efficiency (PCE) of 5.4% (Qin et al., 2009).

Novel Heterocyclic System Derivatives

Research into the compound's derivatives has led to the synthesis of benzo[4,5]furo[3,2-b]thieno[2,3-d]pyridines, showcasing a new heterocyclic system. This study outlined a method for producing these derivatives, offering potential pathways for further chemical exploration and application (Yagodkina-Yakovenko et al., 2018).

Distant Functionalization in Synthetic Chemistry

The compound and its related derivatives have been applied in synthetic chemistry for distant functionalization, involving electrophilic reactions promoted by samarium diiodide. This approach enabled the creation of long-chain esters with remote hydroxyl and carboxyl groups, demonstrating the compound's utility in complex organic syntheses (Yang et al., 2000).

Antitumor and Antibacterial Agents

A novel series of carbamothioylamino-benzene-sulfonamide-thiophene-carboxylates and related derivatives have been synthesized, showing significant in vitro activity against various human tumor cell lines and high activity against Gram-positive and Gram-negative bacteria. This research highlights the compound's potential in developing new antitumor and antibacterial agents (Hafez et al., 2017).

Zukünftige Richtungen

Wirkmechanismus

Target of Action

Compounds with similar structures, such as 1-benzo[1,3]dioxol-5-yl-indoles, have been reported to exhibit anticancer activity against various cancer cell lines . The targets of these compounds are often proteins involved in cell proliferation and survival, such as tubulin .

Mode of Action

For instance, some anticancer agents work by modulating microtubule assembly, causing mitotic blockade and cell apoptosis .

Biochemical Pathways

Based on the mode of action of similar compounds, it can be inferred that the compound may affect pathways related to cell division and apoptosis .

Result of Action

Similar compounds have been shown to cause cell cycle arrest and induce apoptosis in cancer cells .

Eigenschaften

IUPAC Name |

[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl] thiophene-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11NO5S/c16-13(7-18-14(17)12-2-1-5-21-12)15-9-3-4-10-11(6-9)20-8-19-10/h1-6H,7-8H2,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAORDTDAWAVAPE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)NC(=O)COC(=O)C3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11NO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

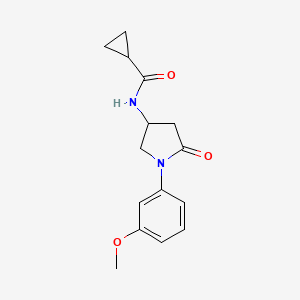

![Ethyl 1-((4-bromophenyl)(2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxylate](/img/structure/B2743214.png)

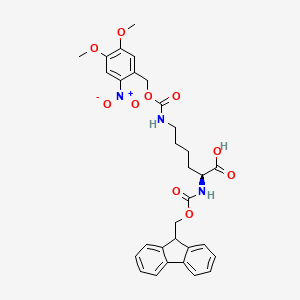

![N-[[4-(2-methoxyphenyl)-5-[2-(3-methylanilino)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-4-morpholin-4-ylsulfonylbenzamide](/img/structure/B2743218.png)

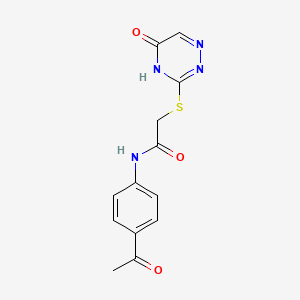

![1-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-methyl-4-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-1H-pyrazol-5-ol](/img/structure/B2743221.png)

![N'-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2,2,2-trifluoroacetohydrazide](/img/structure/B2743225.png)

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3,4-dimethoxybenzenesulfonamide](/img/structure/B2743226.png)

![6-(Furan-2-ylmethyl)-4,7-dimethyl-2-(2-oxopropyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2743233.png)